2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid
Overview
Description
2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid is a compound that features both an imidazole ring and a nitrobenzoic acid moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the nitrobenzoic acid moiety consists of a benzene ring substituted with a nitro group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Imidazole Ring to the Benzene Ring: This step involves the reaction of the imidazole derivative with a benzene ring substituted with a nitro group and a carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bases like sodium hydroxide in polar solvents.
Major Products Formed
Oxidation: Formation of 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-aminobenzoic acid.
Reduction: Formation of 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity and other biochemical processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid group.
Uniqueness
2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid is unique due to the presence of both an imidazole ring and a nitrobenzoic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethylamino]-5-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c17-12(18)10-5-9(16(19)20)1-2-11(10)14-4-3-8-6-13-7-15-8/h1-2,5-7,14H,3-4H2,(H,13,15)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIZWJWISGSJLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NCCC2=CN=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200787 | |
Record name | 2-[[2-(1H-Imidazol-5-yl)ethyl]amino]-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-67-7 | |
Record name | 2-[[2-(1H-Imidazol-5-yl)ethyl]amino]-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890095-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-(1H-Imidazol-5-yl)ethyl]amino]-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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